molecular formula C11H11N3O4 B13612599 N-(2,6-dioxopiperidin-3-yl)-6-oxo-1,6-dihydropyridine-2-carboxamide

N-(2,6-dioxopiperidin-3-yl)-6-oxo-1,6-dihydropyridine-2-carboxamide

Cat. No.: B13612599
M. Wt: 249.22 g/mol
InChI Key: FQCDNISILWTFEH-UHFFFAOYSA-N
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Description

N-(2,6-dioxopiperidin-3-yl)-6-oxo-1,6-dihydropyridine-2-carboxamide is a high-purity chemical compound offered for research purposes. Compounds featuring the 2,6-dioxopiperidin-3-yl (thalidomide) moiety are of significant interest in chemical biology and drug discovery, particularly in the development of Proteolysis-Targeting Chimeras (PROTACs) . PROTACs are heterobifunctional molecules that recruit E3 ubiquitin ligases to target proteins of interest, leading to their ubiquitination and degradation by the proteasome . This technology provides a powerful strategy for targeting both enzymatic and scaffolding functions of proteins, which is valuable for probing complex biological pathways and exploring new therapeutic hypotheses . The linker composition and length connecting these ligands are critical for the efficacy of the molecule and are a key focus of empirical structure-activity relationship (SAR) studies . This product is intended for research applications such as in vitro assay development, exploratory cell biology, and as a building block in organic synthesis. It is supplied with comprehensive quality control data, including HPLC and NMR analysis, to ensure identity and purity. This product is For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H11N3O4

Molecular Weight

249.22 g/mol

IUPAC Name

N-(2,6-dioxopiperidin-3-yl)-6-oxo-1H-pyridine-2-carboxamide

InChI

InChI=1S/C11H11N3O4/c15-8-3-1-2-6(12-8)10(17)13-7-4-5-9(16)14-11(7)18/h1-3,7H,4-5H2,(H,12,15)(H,13,17)(H,14,16,18)

InChI Key

FQCDNISILWTFEH-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1NC(=O)C2=CC=CC(=O)N2

Origin of Product

United States

Preparation Methods

Hydrothermal Synthesis of 6-oxo-1,6-dihydropyridine-3-carboxylic Acid Intermediate

A key intermediate in the synthesis of the target compound is 6-oxo-1,6-dihydropyridine-3-carboxylic acid . A patented hydrothermal method provides a robust, green, and high-yield route to this intermediate:

  • Procedure :

    • React 0.54 g of 2-chloro-5-trifluoromethylpyridine with 17 mL of water in a 25 mL jacketed hydrothermal reactor.
    • Seal and heat at 100–180 °C for 24–72 hours.
    • Cool naturally to room temperature, then isolate white flaky crystals of 6-oxo-1,6-dihydropyridine-3-carboxylic acid.
  • Advantages :

    • High yield (>80%).
    • Crystals exhibit low thermal stress and minimal internal defects, enhancing stability and shelf-life.
    • Uses water as solvent, making it environmentally friendly and operationally simple.
  • Example :

    • At 140 °C for 72 h, 0.4008 g of product was obtained from 0.54 g starting material, confirming high efficiency.

Multi-Step Synthesis of N-(2,6-dioxopiperidin-3-yl)-6-oxo-1,6-dihydropyridine-2-carboxamide Derivatives

The preparation of the target compound or its derivatives involves several organic synthesis steps, including amidation, halogenation, and palladium-catalyzed coupling reactions:

  • Stepwise Reaction Conditions :

    • Amidation : Coupling of 6-oxo-1,6-dihydropyridine-3-carboxylic acid derivatives with suitable amines using coupling agents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in solvents like DMF at room temperature (approx. 25 °C). Bases such as DIPEA (N,N-diisopropylethylamine) facilitate the reaction.
    • Halogenation : Introduction of bromine substituents using brominating agents like N-bromosuccinimide (NBS) or Br2 in solvents such as dichloromethane or DMF, at temperatures ranging from 20 to 100 °C.
    • Catalytic Coupling : Palladium-catalyzed cross-coupling reactions using catalysts such as Pd(OAc)2, PdCl2(PPh3)2, or Pd(dppf)Cl2, with bases like cesium carbonate or potassium tert-butoxide, in solvents including dioxane, DMF, or toluene, at temperatures between 20 and 100 °C.
  • Hydrolysis : Alkali-mediated hydrolysis steps to convert esters or other intermediates into carboxamides, employing bases such as lithium hydroxide, sodium hydroxide, or potassium hydroxide in solvents like methanol/water or ethanol/water mixtures.

  • Yields and Purification :

    • Typical isolated yields for amidation steps are around 48%, with purification by column chromatography.
    • The procedures are designed for scalability and industrial applicability, ensuring reproducibility and efficiency.

Nanoscale Synthesis and Direct-to-Biology Platforms

Recent advances include the use of integrated nanoscale synthesis platforms for rapid preparation and biological evaluation of such compounds:

  • Coupling Reagents and Additives : EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) combined with OxymaPure as an additive enhances coupling efficiency and reduces side reactions.
  • Base Selection : N-methylmorpholine (NMM) used as a base in these protocols.
  • Scope : High conversion rates (80–100%) achieved with various amines, including primary, secondary, hindered, and non-hindered types, demonstrating robustness of the synthetic method.
  • Challenges : Some anilines with meta-substituted amides show reduced conversion (~30%), while para-substituted analogs perform well (~90% conversion).
  • Purification : Mass-directed auto-purification (MDAP) and deprotection steps enable rapid isolation of pure products.

Summary Table of Key Preparation Steps

Step Reagents/Conditions Solvents Temperature (°C) Yield (%) Notes
Hydrothermal synthesis 2-chloro-5-trifluoromethylpyridine + water Water 100–180 >80 Green, stable crystals
Amidation Acid derivative + amine + HATU + DIPEA DMF 25 ~48 Room temperature, column chromatography
Halogenation NBS or Br2 DCM, DMF 20–100 - Bromination step
Pd-catalyzed coupling Pd catalysts + base (Cs2CO3, KOtBu) Dioxane, DMF, toluene 20–100 - Cross-coupling for functionalization
Hydrolysis LiOH, NaOH, or KOH MeOH/H2O, EtOH/H2O 20–100 - Conversion to carboxamide
Nanoscale coupling EDC + OxymaPure + NMM DMF 25 80–100 High conversion, direct-to-biology use

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dioxopiperidin-3-yl)-6-oxo-1,6-dihydropyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents into the molecule.

Mechanism of Action

The mechanism of action of N-(2,6-dioxopiperidin-3-yl)-6-oxo-1,6-dihydropyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. One notable target is the cereblon (CRBN) protein, which plays a crucial role in the regulation of protein degradation. The compound can modulate the activity of CRBN, leading to the selective degradation of target proteins . This mechanism is particularly relevant in the context of cancer therapy, where the degradation of oncogenic proteins can inhibit tumor growth and progression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with pyrimidine and pyridine derivatives bearing dioxo groups and carboxylic acid functionalities. Below is a detailed comparison based on structural similarity scores (0.00–1.00 scale) and key features (derived from ):

Core Structural Similarities and Differences

  • Target Compound : Contains a pyridine ring with a 6-oxo group and an amide-linked 2,6-dioxopiperidine moiety.
  • Similar Compounds : Primarily pyrimidine derivatives (e.g., 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid analogs) with carboxylic acid groups, esters, salts, or hydrates.

Key Compounds and Their Features

Table 1: Structural and Functional Comparison
Compound Name (CAS No.) Molecular Formula Similarity Score Key Structural Features
Target Compound (1164251-88-0) C₁₀H₈ClNO₄ N/A Pyridine-2-carboxamide + dioxopiperidinyl group
2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid (65-86-1) C₅H₄N₂O₄ 1.00 (hydrate) Pyrimidine core, carboxylic acid, dioxo groups
Calcium 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate (22454-86-0) C₅H₃CaN₂O₄ 0.98 Calcium salt of parent carboxylic acid
Methyl 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate (6153-44-2) C₆H₆N₂O₄ 0.92 Ester derivative (methyl group)
5-Amino-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid (7164-43-4) C₅H₅N₃O₄ 0.87 Amino substitution at pyrimidine C5
6-Oxo-1,6-dihydropyridine-2-carboxylic acid (19621-92-2) C₆H₅NO₃ 0.72 Pyridine analog with carboxylic acid group

Analysis of Similarity Scores and Functional Implications

Highest Similarity (1.00) : The hydrate form of 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid (CAS 50887-69-9) shares identical core functionality with the parent compound (CAS 65-86-1), differing only in hydration state .

Calcium Salt (0.98) : The carboxylate salt (CAS 22454-86-0) exhibits near-identical structure but altered solubility and ionic properties due to the calcium counterion .

Methyl Ester (0.92) : Reduced similarity stems from esterification of the carboxylic acid group, impacting hydrogen-bonding capacity and lipophilicity .

Pyridine Analog (0.72) : Lower similarity reflects the pyridine core (vs. pyrimidine) and absence of a fused piperidinyl group, reducing structural overlap with the target compound .

Biological Activity

N-(2,6-dioxopiperidin-3-yl)-6-oxo-1,6-dihydropyridine-2-carboxamide is a compound of significant interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

  • Molecular Formula : C11H10N2O5
  • Molecular Weight : 250.21 g/mol
  • CAS Number : 1493212-29-5
  • Purity : > 96%

The structure of the compound features a piperidine ring fused with a pyridine moiety, contributing to its biological activity.

Research indicates that this compound exhibits its biological effects primarily through modulation of cellular pathways involved in inflammation and cancer cell proliferation.

Antiproliferative Activity

A study evaluating a series of derivatives related to this compound demonstrated potent antiproliferative effects against various cancer cell lines. Specifically, compound 10a , a derivative featuring the dioxopiperidinyl moiety, showed significant activity with an IC50 value of 2.25 µM against NCI-H929 cells and 5.86 µM against U2932 cells. This activity was comparable to that of lenalidomide, a well-known immunomodulatory drug .

TNF-α Inhibition

The compound has also been shown to inhibit tumor necrosis factor-alpha (TNF-α) levels in LPS-stimulated human peripheral blood mononuclear cells (PBMCs), with an IC50 value of 0.76 µM. This inhibition is crucial as TNF-α plays a significant role in inflammatory responses and is implicated in various diseases including autoimmune disorders and cancer .

Case Studies

Case Study 1: Anticancer Activity

In an experimental study, N-(2,6-dioxopiperidin-3-yl)-6-oxo-1,6-dihydropyridine derivatives were tested for their ability to induce apoptosis in multiple myeloma (MM) cells. The results indicated that treatment with compound 10a resulted in a dose-dependent increase in apoptotic events, significantly higher than the control group. The study utilized Annexin V-FITC/PI staining assays to quantify apoptosis levels .

Case Study 2: Immunomodulatory Effects

Another investigation focused on the immunomodulatory properties of the compound. The findings revealed that it could effectively reduce TNF-α levels while exhibiting low toxicity to normal PBMCs at concentrations up to 20 µM. This suggests a favorable therapeutic window for potential clinical applications .

Data Table: Biological Activities of this compound

Activity TypeCell Line/ModelIC50 Value (µM)Reference
AntiproliferativeNCI-H9292.25
AntiproliferativeU29325.86
TNF-α InhibitionLPS-stimulated PBMCs0.76
Apoptosis InductionNCI-H929-

Q & A

Q. What are the key synthetic challenges in preparing N-(2,6-dioxopiperidin-3-yl)-6-oxo-1,6-dihydropyridine-2-carboxamide, and how can reaction conditions be optimized?

The synthesis involves multi-step organic reactions, including amide bond formation and cyclization. Key challenges include controlling regioselectivity during cyclization and minimizing side reactions from the dioxopiperidinyl group. Optimization strategies include:

  • Temperature control (e.g., maintaining 0–5°C during coupling steps to prevent epimerization) .
  • Use of coupling agents like HATU or EDCI to improve amide bond yields .
  • Purification via reverse-phase HPLC to isolate the target compound from by-products .

Table 1: Common By-Products and Mitigation Strategies

By-ProductSourceMitigation Method
Dehydrated piperidinyl formAcidic conditionsNeutral pH buffers
Oxidized dihydropyridineOxygen exposureInert atmosphere (N₂/Ar)

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

  • X-ray crystallography : Resolves crystal packing and confirms stereochemistry (e.g., dioxopiperidine ring conformation) .
  • NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., dihydropyridine C=O at ~165 ppm) .
  • HPLC-MS : Validates purity (>95%) and molecular weight (MW 290.36) .

Table 2: Key NMR Assignments

Functional Group¹H δ (ppm)¹³C δ (ppm)
Dihydropyridine C=O165–170
Piperidinyl NH8.2–8.5
Aromatic protons6.9–7.4115–130

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from assay conditions or impurity profiles. Methodological recommendations:

  • Dose-response validation : Use orthogonal assays (e.g., enzymatic inhibition + cellular viability) to confirm target engagement .
  • Batch comparison : Analyze impurities via LC-MS; even 2% impurities (e.g., oxidized forms) can skew IC₅₀ values .
  • Structural analogs : Compare activity with derivatives lacking the dioxopiperidinyl group to isolate pharmacophore contributions .

Q. What strategies enhance the compound’s stability in aqueous buffers for in vitro studies?

The dihydropyridine ring is prone to hydrolysis. Stabilization methods include:

  • pH control : Maintain buffers at pH 6.5–7.5 to avoid acid/base-catalyzed degradation .
  • Lyophilization : Store as a lyophilized powder and reconstitute in DMSO immediately before use .
  • Co-solvents : Use 10–20% PEG-400 to improve solubility and reduce aggregation .

Q. How can structural modifications improve target selectivity while retaining potency?

Rational design based on SAR studies of related dihydropyridine carboxamides suggests:

  • Piperidinyl substitutions : Introducing electron-withdrawing groups (e.g., -F) at C4 improves enzyme binding .
  • Dihydropyridine modifications : Replacing the 6-oxo group with a thione (-S) enhances metabolic stability but may reduce solubility .

Table 3: Selectivity Profile of Analogues

ModificationTarget Affinity (Ki, nM)Off-Target Activity
Parent compound15 ± 2CYP3A4 inhibition
C4-Fluorinated piperidine8 ± 1No CYP inhibition
6-Thione derivative22 ± 3Improved plasma stability

Methodological Considerations

  • Data Reproducibility : Always report reaction scales (e.g., >100 mg batches may require gradient cooling) and solvent grades (HPLC-grade vs. technical) .
  • Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict tautomerization of the dihydropyridine ring, which affects binding .

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